molecular formula C16H19Cl3NO11- B11814400 2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

Cat. No.: B11814400
M. Wt: 507.7 g/mol
InChI Key: DDYBDGOKRNQMIF-DECHUDPFSA-M
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Description

2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a trichloroethanimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate involves its interaction with specific molecular targets. The trichloroethanimidoyl group may interact with enzymes or receptors, leading to changes in cellular pathways. The acetoxy groups can also play a role in modulating the compound’s activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19Cl3NO11-

Molecular Weight

507.7 g/mol

IUPAC Name

2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

InChI

InChI=1S/C16H20Cl3NO11/c1-6(21)27-5-9-15(4-10(24)25,31-8(3)23)12(28-7(2)22)11(26)13(29-9)30-14(20)16(17,18)19/h9,11-13,20,26H,4-5H2,1-3H3,(H,24,25)/p-1/t9-,11-,12-,13-,15+/m1/s1

InChI Key

DDYBDGOKRNQMIF-DECHUDPFSA-M

Isomeric SMILES

CC(=O)OC[C@@H]1[C@]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)O)OC(=O)C)(CC(=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)O)OC(=O)C)(CC(=O)[O-])OC(=O)C

Origin of Product

United States

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